(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid
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Overview
Description
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an enamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxybenzoic acid.
Formation of the Enamido Group: The 2-hydroxybenzoic acid is reacted with 4-methoxy-4-oxobut-2-enoic acid under specific conditions to form the enamido group. This reaction often requires a catalyst and is carried out under controlled temperature and pH conditions.
Purification: The crude product is purified using chromatography techniques, such as silica gel chromatography, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems for reaction control and product purification.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The enamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(E)-4-methoxy-4-oxobut-2-enoic acid: Similar structure but lacks the hydroxy and benzoic acid groups.
2-hydroxybenzoic acid: Similar core structure but lacks the enamido and methoxy groups.
Uniqueness
(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid is unique due to the presence of both the hydroxy and enamido groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-hydroxy-5-[[(Z)-4-methoxy-4-oxobut-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-19-11(16)5-4-10(15)13-7-2-3-9(14)8(6-7)12(17)18/h2-6,14H,1H3,(H,13,15)(H,17,18)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHCRZZJZAYLAP-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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